molecular formula C5H4ClN3O2 B1149796 2-Amino-4-chloro-3-nitropyridine CAS No. 1855-64-7

2-Amino-4-chloro-3-nitropyridine

Cat. No.: B1149796
CAS No.: 1855-64-7
M. Wt: 173.55716
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Description

2-Amino-4-chloro-3-nitropyridine is a heterocyclic organic compound with the molecular formula C5H4ClN3O2. It is characterized by a pyridine ring substituted with amino, chloro, and nitro groups. This compound is an important intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-4-chloro-3-nitropyridine can be synthesized from 2-amino-4-chloropyridine through nitration. The nitration process involves the reaction of 2-amino-4-chloropyridine with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques .

Types of Reactions:

Common Reagents and Conditions:

    Nitration: Nitric acid, sulfuric acid.

    Reduction: Hydrogen gas with a catalyst, metal hydrides.

    Substitution: Amines, thiols, other nucleophiles.

Major Products Formed:

    Substitution: Derivatives with different substituents replacing the chloro group.

    Reduction: 2-Amino-4-chloro-3-aminopyridine.

    Oxidation: 2-Nitroso-4-chloro-3-nitropyridine.

Mechanism of Action

The mechanism of action of 2-amino-4-chloro-3-nitropyridine depends on its specific application. In pharmaceutical research, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved vary based on the derivative or final product synthesized from this compound .

Comparison with Similar Compounds

  • 2-Amino-3-nitropyridine
  • 2-Amino-4-nitropyridine
  • 2-Chloro-3-nitropyridine

Comparison: 2-Amino-4-chloro-3-nitropyridine is unique due to the presence of both amino and chloro substituents on the pyridine ring, which allows for diverse chemical reactivity and the synthesis of a wide range of derivatives. This makes it a versatile intermediate in organic synthesis compared to its similar compounds .

Properties

CAS No.

1855-64-7

Molecular Formula

C5H4ClN3O2

Molecular Weight

173.55716

Origin of Product

United States

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